molecular formula C25H24N4O6 B2705554 9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE CAS No. 539845-25-5

9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE

Cat. No.: B2705554
CAS No.: 539845-25-5
M. Wt: 476.489
InChI Key: OMHMUCYGMLAKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic molecule that features a unique combination of benzodioxole and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the trimethoxyphenyl group: This step often involves the use of trimethoxybenzene as a starting material, which undergoes electrophilic substitution reactions.

    Construction of the triazoloquinazoline core: This is typically done through a series of condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and trimethoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE: can be compared to other triazoloquinazoline derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-31-19-10-14(11-20(32-2)23(19)33-3)24-27-25-26-15-5-4-6-16(30)21(15)22(29(25)28-24)13-7-8-17-18(9-13)35-12-34-17/h7-11,22H,4-6,12H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHMUCYGMLAKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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